An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin Impurity F
An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin Impurity F
This technical guide provides a comprehensive overview of the synthesis and characterization of Azithromycin impurity F, also known as 3'-N-demethyl-3'-N-formylazithromycin. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Azithromycin.
Introduction
Azithromycin is a widely used macrolide antibiotic. As with any pharmaceutical compound, the presence of impurities can affect its safety and efficacy. Azithromycin impurity F is a known related substance that needs to be monitored and controlled during the manufacturing process. This guide details a common synthesis route for obtaining this impurity as a reference standard and outlines the analytical methods for its characterization. The chemical structure and key properties of Azithromycin impurity F are presented in Table 1.
Table 1: General Properties of Azithromycin Impurity F
| Property | Value |
| Systematic Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(formylmethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |
| Synonyms | 3'-N-demethyl-3'-N-formylazithromycin, Azithromycin USP Related Compound F |
| CAS Number | 612069-28-0[1][2][3] |
| Molecular Formula | C38H70N2O13[1][2][3] |
| Molecular Weight | 762.97 g/mol [1][2][3] |
| Appearance | White to Off-White Solid[4] |
Synthesis of Azithromycin Impurity F
A common method for the synthesis of Azithromycin impurity F involves the N-demethylation of Azithromycin followed by formylation. A detailed experimental protocol based on patent literature is provided below.[5][6]
Experimental Protocol: Synthesis
Step 1: N-demethylation and Formylation
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Dissolve Azithromycin in methanol (B129727) at a solid-to-liquid ratio of 1:15 to 1:25.
-
Add iodine and potassium carbonate to the solution. The molar ratio of Azithromycin to iodine should be between 1:1.8 and 1:2.2, and the molar ratio of Azithromycin to potassium carbonate should be between 1:0.8 and 1:1.2.
-
Add ethyl formate (B1220265) to the reaction mixture, with a molar ratio of Azithromycin to ethyl formate between 1:0.8 and 1:1.2.
-
Heat the mixture to reflux at 80°C for 4-6 hours.
-
After the reaction is complete, evaporate the organic solvent under reduced pressure.
-
Wash and filter the resulting solid to obtain the crude product of Azithromycin impurity F.
Step 2: Purification
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Recrystallize the crude product from acetone (B3395972). The solid-to-liquid ratio of the crude product to acetone should be between 1:0.8 and 1:1.2.
-
Filter and dry the purified crystals to obtain Azithromycin impurity F with a purity of over 99.5%.[5][6]
Synthesis Workflow
Characterization of Azithromycin Impurity F
The structural confirmation and purity assessment of the synthesized Azithromycin impurity F are performed using various analytical techniques. Commercial suppliers of this impurity standard typically provide a comprehensive Certificate of Analysis (CoA) including data from these methods.[3][7]
Spectroscopic Data
While a complete set of spectral data is not publicly available, some characteristic spectroscopic features for the closely related 3'-(N,N-Didemethyl)-3'-N-formylazithromycin have been reported and are summarized in Table 2.
Table 2: Spectroscopic Data for a Related Azithromycin Impurity
| Technique | Observed Feature | Reference |
| Infrared (IR) Spectroscopy | N-H stretch: 3404 cm⁻¹C=O stretch: 1720 cm⁻¹ | [2] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Formyl proton resonance: δ 7.99–7.86 ppm | [2] |
| Mass Spectrometry (MS) | [M+H]⁺ ion: m/z 749.3 | [2] |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of Azithromycin impurity F and for its quantification in drug substances and products. A typical HPLC method for the analysis of Azithromycin and its impurities is detailed below.
Experimental Protocol: HPLC Analysis
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Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of an aqueous buffer (e.g., anhydrous dibasic sodium phosphate) and a mixture of methanol and acetonitrile.[8]
-
Detection: UV detection at a wavelength of 210 nm is appropriate for Azithromycin and its impurities.[8]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 55°C, can improve peak shape and resolution.[8]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
HPLC Analysis Workflow
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | Benchchem [benchchem.com]
- 3. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 4. (N-didesmethyl)-3-formylazithromycin | CAS# 612069-28-0 | C₃₈H₇₀Nâ‚‚Oâ‚₃ [symteraanalytics.com]
- 5. 3'-N-Demethyl-3'-N-formylazithromycin | LGC Standards [lgcstandards.com]
- 6. Azithromycin EP Impurity F | CAS No- 612069-28-0 | Simson Pharma Limited [simsonpharma.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Buy 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | > 95% [smolecule.com]
